molecular formula C11H21FN2O2 B13923327 Tert-butyl 3-amino-5-(fluoromethyl)piperidine-1-carboxylate

Tert-butyl 3-amino-5-(fluoromethyl)piperidine-1-carboxylate

Cat. No.: B13923327
M. Wt: 232.29 g/mol
InChI Key: WCIFPIPDVSRVOW-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-5-(fluoromethyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C10H19FN2O2 It is a piperidine derivative that features a tert-butyl ester group, an amino group, and a fluoromethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-5-(fluoromethyl)piperidine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as piperidine derivatives and fluoromethyl reagents.

    Reaction Conditions: The reaction conditions often involve the use of protecting groups, such as tert-butyl ester, to ensure selective reactions at specific sites on the molecule.

    Catalysts and Solvents: Common catalysts and solvents used in the synthesis include palladium catalysts and organic solvents like dichloromethane or ethanol.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. Flow microreactors have been shown to be effective in the synthesis of tertiary butyl esters, providing a more sustainable and versatile approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-5-(fluoromethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive intermediates.

    Substitution: Nucleophilic substitution reactions can be employed to replace specific substituents on the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium azide (NaN3) and alkyl halides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Tert-butyl 3-amino-5-(fluoromethyl)piperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: The compound’s unique properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-5-(fluoromethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-amino-5-(fluoromethyl)piperidine-1-carboxylate is unique due to the presence of the fluoromethyl group, which can significantly influence its reactivity and biological activity. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C11H21FN2O2

Molecular Weight

232.29 g/mol

IUPAC Name

tert-butyl 3-amino-5-(fluoromethyl)piperidine-1-carboxylate

InChI

InChI=1S/C11H21FN2O2/c1-11(2,3)16-10(15)14-6-8(5-12)4-9(13)7-14/h8-9H,4-7,13H2,1-3H3

InChI Key

WCIFPIPDVSRVOW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC(C1)N)CF

Origin of Product

United States

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